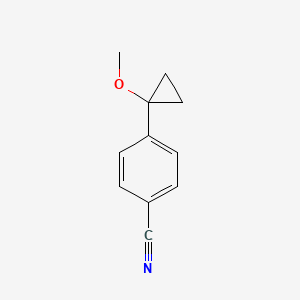
4-(1-Methoxycyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(1-Methoxycyclopropyl)benzonitrile involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime, which is then dehydrated to produce 4-methoxybenzonitrile . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a “one-pot” method. This involves oximating 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent, followed by dehydration with a dehydrating agent . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Typically performed using palladium on carbon (Pd/C) as a catalyst in a stirred autoclave.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzonitrile: A simpler analogue with a methoxy group directly attached to the benzene ring.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methoxycyclopropyl group.
4-Chlorobenzonitrile: Features a chlorine atom in place of the methoxycyclopropyl group.
Uniqueness
4-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its simpler analogues
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
Clave InChI |
DWLPTSLRCSXMDP-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)


![1-Oxa-4-azaspiro[5.5]undecane-3,5-dione](/img/structure/B15332933.png)
![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)


![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)

![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)


